molecular formula C16H15NO B5858377 N-(2-methylphenyl)-3-phenylacrylamide

N-(2-methylphenyl)-3-phenylacrylamide

Cat. No. B5858377
M. Wt: 237.30 g/mol
InChI Key: VHCQQXKZAMLIPM-VAWYXSNFSA-N
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Description

N-(2-methylphenyl)-3-phenylacrylamide, also known as MPAA, is a chemical compound with a molecular formula of C17H15NO. It belongs to the class of amides and is commonly used in scientific research due to its unique properties. In

Scientific Research Applications

1. Biochemical Applications

N-(2-methylphenyl)-3-phenylacrylamide and its derivatives have been explored for their biochemical applications. For example, an orally bioavailable KCNQ2 potassium channel opener was synthesized using a derivative of this compound, demonstrating significant activity in a rat model of migraine (Wu et al., 2003). Additionally, the compound has been evaluated for its potential in synthesizing helical polymers with a pentasilane core, indicating its utility in advanced polymer chemistry (Morisaki et al., 2009).

2. Pharmaceutical Development

Research has focused on the development of pharmaceutical applications of derivatives of N-(2-methylphenyl)-3-phenylacrylamide. This includes the synthesis of novel phenylacrylamide derivatives as potential bioactive agents, showing antimicrobial and antioxidant activities (Puli et al., 2018). These findings suggest the compound’s relevance in the development of new therapeutic agents.

3. Analytical Chemistry

The compound and its derivatives have been utilized in analytical chemistry, particularly in the synthesis and characterization of related compounds. For instance, a study focused on the synthesis and characterization of N-alkyl-arylcyclohexylamines, providing valuable analytical data for forensic and legislative purposes (Wallach et al., 2016).

4. Materials Science

In materials science, derivatives of N-(2-methylphenyl)-3-phenylacrylamide have been studied for their use as corrosion inhibitors in various industrial applications. Research on new acrylamide derivatives indicated their effectiveness in inhibiting corrosion of copper in acidic solutions (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-16(18)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,17,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQQXKZAMLIPM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-(2-methylphenyl)-3-phenyl-, (2E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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